RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID
Overview
Description
Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . It is a white powder that is commonly used in various chemical and pharmaceutical applications. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using reagents like phenylmagnesium bromide or phenyl lithium.
Boc Protection:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid: Similar structure but without the racemic mixture.
Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid: Uses a different protecting group (Fmoc) instead of Boc.
Boc-trans-3-phenyl-pyrrolidine-2-carboxylic acid: Different stereochemistry at the pyrrolidine ring.
Uniqueness
Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid is unique due to its racemic nature, which means it contains equal amounts of both enantiomers. This property can be advantageous in certain synthetic applications where a mixture of enantiomers is desired .
Properties
IUPAC Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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